Metoclopramide(1+)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H23ClN3O2+ |
|---|---|
Molecular Weight |
300.8 g/mol |
IUPAC Name |
2-[(4-amino-5-chloro-2-methoxybenzoyl)amino]ethyl-diethylazanium |
InChI |
InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/p+1 |
InChI Key |
TTWJBBZEZQICBI-UHFFFAOYSA-O |
SMILES |
CC[NH+](CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl |
Canonical SMILES |
CC[NH+](CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl |
Origin of Product |
United States |
Molecular Structure and Theoretical Chemistry of Metoclopramide 1+
Elucidation of Key Structural Features and Functional Groups
Metoclopramide(1+) is an ammonium (B1175870) ion that forms when the tertiary amino group of metoclopramide (B1676508) is protonated. nih.gov The core structure of metoclopramide is a substituted benzamide (B126). wikipedia.org This classification arises from the formal condensation of 4-amino-5-chloro-2-methoxybenzoic acid with the primary amino group of N,N-diethylethane-1,2-diamine. nih.gov
The key functional groups present in the Metoclopramide(1+) cation are:
A substituted aniline: An amino group attached to a benzene (B151609) ring that is further substituted. nih.gov
A benzamide: An amide functional group attached to a benzene ring. nih.gov
A tertiary amino compound: A nitrogen atom bonded to three carbon atoms. nih.gov
A member of monochlorobenzenes: A benzene ring with one chlorine atom substituent. nih.gov
A methoxy (B1213986) group: An oxygen atom connected to a methyl group and the benzene ring. nist.gov
The protonation of the tertiary amino group in the N,N-diethylethane-1,2-diamine side chain results in the formation of the Metoclopramide(1+) cation. nih.gov
Quantum Chemical Studies and Electronic Properties of Metoclopramide(1+)
Quantum chemical studies provide valuable insights into the electronic structure and reactivity of molecules. For Metoclopramide(1+), these studies help to elucidate its behavior at a subatomic level.
Density Functional Theory (DFT) Calculations and Molecular Orbital Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. chemmethod.com It has been employed to study the molecular structure, bonding nature, stability, reactivity, and electronic properties of metoclopramide. chemmethod.com Theoretical computations are often carried out using methods like the B3LYP exchange-correlation functional with a 6-31G(d,p) basis set. chemmethod.com
Molecular orbital analysis, a key component of these studies, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are used to calculate global reactivity descriptors. chemmethod.com For metoclopramide, the HOMO is located on the aliphatic segment, while the LUMO is on the aromatic segment. chemmethod.com This suggests that nucleophiles are more likely to react with the aromatic part of the molecule, and electrophiles with the aliphatic part. chemmethod.com The energy gap between the HOMO and LUMO is an indicator of the molecule's stability; a larger gap suggests higher stability. chemmethod.com
Studies have reported the HOMO/LUMO energy gap for metoclopramide to be 4.69 eV, indicating high stability at room temperature. chemmethod.com Another study found the energy gap between HOMO and LUMO to be 0.1026 eV. researchgate.net
Electrostatic Potential and Charge Distribution Mapping
Molecular electrostatic potential (MEP) maps are useful for understanding long-range intermolecular interactions, such as how a ligand might bind to its receptor. dergipark.org.tr These maps visualize the electrostatic potential on the surface of a molecule, with different colors representing different charge densities. Typically, red and orange areas indicate high electron density (negative potential), while blue areas represent electron-poor regions (positive potential). dergipark.org.tr
In metoclopramide, the amine and carbonyl groups exhibit the lowest and highest electronic potential, respectively, due to their electron-donating and electron-withdrawing characters. chemmethod.com Mulliken population analysis, another method to determine charge distribution, has indicated that the oxygen atom of the carbonyl group has the most negative charge, making it favorable for electrophilic attack, while a specific carbon atom has the most positive charge, making it a likely site for nucleophilic attack. researchgate.netthescipub.com The charge distribution also reveals that the chloro, amide, and ethyl groups are electron-rich. chemmethod.com
Intermolecular Interactions and Solvation Effects on Metoclopramide(1+)
The interactions of Metoclopramide(1+) with its surrounding environment, particularly with solvents like water, are crucial for its behavior in biological systems. The high dipole moment of metoclopramide suggests that it can readily interact with polar molecules like water, which explains its solubility. thescipub.com
The solubility of metoclopramide hydrochloride has been studied in various solvents. It is soluble in methanol (B129727) and sparingly soluble in water, ethanol, 0.1 N HCl, 0.1 N NaOH, and phosphate (B84403) buffer saline (pH 7.4). easpublisher.com The solubility of metoclopramide hydrochloride in supercritical carbon dioxide has also been investigated, showing that solubility increases with pressure. arabjchem.org
The electron-rich and electron-poor regions identified through electrostatic potential mapping can participate in hydrogen bonding with receptor sites. chemmethod.com The photodegradation of metoclopramide is influenced by pH, with faster degradation observed at a neutral pH of 7. researchgate.netnih.gov The presence of various ions commonly found in natural water can inhibit this degradation by absorbing light. researchgate.netnih.gov
Synthetic Methodologies and Chemical Derivatization of Metoclopramide
Retrosynthetic Approaches and Synthetic Route Optimization
The synthesis of Metoclopramide (B1676508) (4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide) typically originates from p-aminosalicylic acid. google.com A common retrosynthetic analysis disconnects the amide bond, identifying 4-amino-5-chloro-2-methoxybenzoic acid and N,N-diethylethylenediamine as key precursors.
A widely reported synthetic pathway involves a sequence of reactions starting from p-aminosalicylic acid:
Methylation: The hydroxyl group at the 2-position of p-aminosalicylic acid is methylated, often using dimethyl sulfate, to yield methyl 4-amino-2-methoxybenzoate. researchgate.net
Chlorination: The benzene (B151609) ring is chlorinated at the 5-position. google.com Agents like iodobenzene (B50100) dichloride have been utilized for this step. researchgate.net
Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid, yielding 4-amino-5-chloro-2-methoxybenzoic acid. researchgate.net
Amidation: The final step is the coupling of the carboxylic acid with N,N-diethylethylenediamine to form the amide bond, yielding Metoclopramide. google.com
Optimization of these routes has focused on improving yield and reaction conditions. One improved method for the final condensation step utilizes a specific solvent that allows for the use of a lower excess of the amine, operates at a lower temperature, and achieves a high yield of 96%. researchgate.net Another patented method describes a novel intermediate, 2-chloro-4-N-(β-diethylaminoethyl)aminocarbonyl-5-methoxybenzamide, in an alternative route to Metoclopramide. google.com
Novel Synthetic Methodologies for Metoclopramide and Analogues
Research into novel synthetic methods aims to improve efficiency and to create analogues for studying its biological activity. A new industrial synthesis has been reported that focuses on optimizing the chlorination and condensation processes. researchgate.net This method uses sodium hypochlorite (B82951) in aqueous acetic acid for the chlorination of 4-amino-2-methoxybenzoic acid and employs acetic acid as a catalyst for the condensation with N,N-diethylethylenediamine. researchgate.net
The synthesis of Metoclopramide analogues has also been a key area of research. For instance, clebopride, a closely related analogue, is synthesized and can be quantified using similar analytical techniques. researchgate.net Other research has focused on creating derivatives with modified substituents on the benzoyl moiety to explore their interaction with biological targets. nih.gov
Chemical Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
Chemical derivatization is a critical tool for understanding the structure-activity relationships (SAR) of Metoclopramide, revealing which functional groups are essential for its biological activity.
Key derivatization strategies include:
Modification of the Benzoyl Ring: Introducing different substituents at the 5-position (e.g., bromo, iodo) and modifying the amino group at the 4-position (e.g., methylation) has been shown to significantly impact receptor binding affinity. nih.gov For example, the introduction of a methyl group on the nitrogen at the 4-position and changing the substituent at the 5-position led to a marked increase in dopamine (B1211576) D2 receptor affinity. nih.gov
Synthesis via Sandmeyer Reaction: New derivatives have been synthesized by diazotization of the 4-amino group, followed by replacement reactions (Sandmeyer reaction), to investigate their potential protective effects on cholinesterases. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis: The effects of various benzamide (B126) analogues of Metoclopramide on the surface ionization of fumed silica (B1680970) have been studied. nih.gov A linear relationship was found between the logarithmic octanol-water partition coefficient (log P) of the compounds and the negative surface charge, indicating that the carbonyl oxygen of the benzamide structure likely forms hydrogen bonds with surface silanols. nih.gov
| Compound | Modification | Effect on Dopamine D2 Receptor Affinity |
|---|---|---|
| Metoclopramide | Reference Compound | IC50 = 483 nM |
| Analogue 82 | 5-Chloro, 4-Methylamino, N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl) | IC50 = 17.5-61.0 nM (Much higher affinity) |
| Analogue 110 | 5-Bromo, 4-Methylamino, N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl) | IC50 = 17.5-61.0 nM (Much higher affinity) |
| Analogue 112 | 5-Iodo, 4-Methylamino, N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl) | IC50 = 17.5-61.0 nM (Much higher affinity) |
Synthesis of Labeled Metoclopramide for Research Applications (e.g., Isotopes for Positron Emission Tomography)
Isotopically labeled Metoclopramide is an invaluable tool for research, particularly in pharmacokinetic studies and in vivo imaging techniques like Positron Emission Tomography (PET).
Carbon-11 ([¹¹C]) Labeling: [¹¹C]Metoclopramide is widely used as a PET tracer. mdpi.comnih.gov The synthesis is typically achieved through the O-[¹¹C]methylation of its precursor, O-desmethyl-metoclopramide. nih.govresearchgate.net The methylating agent is crucial for the reaction's efficiency. [¹¹C]methyl triflate ([¹¹C]CH₃OTf) has been shown to provide better yields and require shorter reaction times compared to [¹¹C]methyl iodide ([¹¹C]CH₃I). mdpi.comresearchgate.net The radiosynthesis can be fully automated, which is a prerequisite for clinical studies, though potential pitfalls in the production of the methylating agent must be carefully monitored. researchgate.netresearchgate.net
Deuterium (B1214612) (D) Labeling: Metoclopramide-d₃, where the three hydrogen atoms of the methoxy (B1213986) group are replaced by deuterium, is synthesized for use as an internal standard in quantification by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netcaymanchem.com An efficient deuteration process for β-amino C-H bonds in N-alkylamine-based compounds using B(C₆F₅)₃ as a Lewis acid catalyst has also been developed, achieving high levels of deuterium incorporation. nih.gov
| Isotope | Labeling Position | Precursor | Labeling Agent | Application | Reference |
|---|---|---|---|---|---|
| Carbon-11 | O-methyl group | O-desmethyl-metoclopramide | [¹¹C]CH₃OTf or [¹¹C]CH₃I | PET Imaging | mdpi.comnih.govresearchgate.net |
| Deuterium | Methoxy group (d₃) | - | - | Internal Standard (GC/LC-MS) | researchgate.netcaymanchem.com |
| Deuterium | β-amino C-H bonds | Metoclopramide | Acetone-d₆ | Isotopic Labeling | nih.gov |
Chemical Reactivity and Degradation Pathways in Non-Physiological Contexts
Understanding the stability and degradation of Metoclopramide under various conditions is crucial for its formulation and storage.
Photodegradation: Metoclopramide is known to be photosensitive and will degrade upon exposure to light, particularly UV radiation. nih.govucl.ac.benih.gov This degradation follows first-order kinetics. ucl.ac.be The primary photodegradation mechanism involves the cleavage of the carbon-chlorine bond. ucl.ac.be The rate of photodegradation is influenced by pH, with studies showing faster degradation at a neutral pH of 7 compared to highly alkaline conditions (pH 11). nih.govresearchgate.net
Hydrolytic Degradation: In acidic conditions, Metoclopramide undergoes hydrolysis. ijrps.comsemanticscholar.org Forced degradation studies using acid at elevated temperatures indicate that the primary site of cleavage is the amide bond (C-N), resulting in the formation of two main degradation products: 4-amino-5-chloro-2-methoxybenzoic acid and N,N-diethylethane-1,2-diamine. ijrps.comsemanticscholar.orgresearchgate.net Another degradation product resulting from the loss of a methyl group from the methoxy function has also been identified under acid stress. ijrps.com
Thermal Degradation: Studies on thermal degradation at 100°C for 24 hours showed no significant degradation of the metoclopramide base, indicating relative stability to heat in the solid state. semanticscholar.org
Molecular Pharmacology and Receptor Interaction Mechanisms of Metoclopramide
Dopamine (B1211576) D2 Receptor Antagonism: Molecular Recognition and Binding Dynamics
Metoclopramide's primary mechanism involves the antagonism of dopamine D2 receptors. jscimedcentral.comdergipark.org.tr This action is central to its anti-emetic effects and was the initial basis for its clinical use. jscimedcentral.com By blocking D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain, metoclopramide (B1676508) effectively suppresses nausea and vomiting. mdpi.comwileymicrositebuilder.com Peripherally, it antagonizes both presynaptic and postsynaptic D2 receptors in the gastrointestinal tract, which contributes to its prokinetic effects. mdpi.comdrugbank.com
Ligand-Receptor Docking and Molecular Dynamics Simulations
Computational studies, including ligand-receptor docking and molecular dynamics simulations, have provided insights into the binding of metoclopramide to the dopamine D2 receptor. These in silico analyses indicate that metoclopramide, a stable small molecule, can effectively bind within the active site of the D2 receptor. chemmethod.comchemmethod.com Molecular docking studies have identified key steric interactions between metoclopramide and specific amino acid residues of the D2 receptor's binding pocket. These residues include Phenylalanine (Phe) 198 and 382, Alanine (Ala) 122, Threonine (Thr) 119, Serine (Ser) 197, Tryptophan (Trp) 386, Valine (Val) 115, Cysteine (Cys) 118, and Aspartate (Asp) 114. chemmethod.com
Furthermore, hydrogen bond interactions with Thr 119, Ser 197, and Cys 118 have been identified as important for the binding of metoclopramide to the dopamine D2 receptor. chemmethod.com The flexibility of metoclopramide's amino chain, however, allows for a large number of possible conformations, which may explain its relatively weak affinity and lack of selectivity for dopamine and serotonin (B10506) receptors. chalcogen.roresearchgate.net
Binding Affinity and Receptor Selectivity Profiling
Metoclopramide demonstrates a notable, albeit moderate, affinity for the dopamine D2 receptor. nih.gov Radioligand binding assays have determined its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) at the D2 receptor.
Table 1: Binding Affinity of Metoclopramide for Dopamine D2 Receptor
| Parameter | Value (nM) | Reference |
|---|---|---|
| IC50 | 483 | medchemexpress.com |
| Ki | 64 | guidetopharmacology.org |
| Ki | 113 | guidetopharmacology.org |
| Ki | 104 | guidetopharmacology.org |
| Kd | 46 | snmjournals.org |
Metoclopramide is considered a selective D2 antagonist over the D3 receptor. jscimedcentral.com Chronic administration of metoclopramide has been shown to increase the density of D2 receptor sites in the striatum. nih.gov Interestingly, the pH of metoclopramide formulations can influence its receptor affinity; a neutral formulation was found to have a significantly decreased affinity for dopamine D2 receptors compared to an acidic formulation. nih.gov
Serotonin (5-HT) Receptor Interactions: 5-HT3 Antagonism and 5-HT4 Agonism
In addition to its dopaminergic effects, metoclopramide significantly interacts with serotonin receptors, acting as both a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist. wileymicrositebuilder.comdrugbank.comnih.gov These interactions are crucial for its anti-emetic and prokinetic properties.
The antagonism of 5-HT3 receptors, which are ligand-gated ion channels, contributes to metoclopramide's anti-emetic action. amegroups.orgwikipedia.orgwikipedia.org These receptors are concentrated in the chemoreceptor trigger zone and on vagal afferent nerves in the gut. mdpi.comamegroups.org By blocking these receptors, metoclopramide inhibits the emetic signals triggered by serotonin release. mdpi.com
Conversely, metoclopramide's agonistic activity at 5-HT4 receptors, which are G-protein coupled receptors, is key to its prokinetic effects. mdpi.compatsnap.comatlasgeneticsoncology.org Activation of these receptors on enteric neurons enhances the release of acetylcholine (B1216132), leading to increased gastrointestinal motility. mdpi.compatsnap.com
Functional Selectivity and G-Protein Coupled Receptor (GPCR) Signaling
Metoclopramide exhibits functional selectivity in its interaction with serotonin receptors. While it antagonizes the ionotropic 5-HT3 receptor, it acts as a partial agonist at the G-protein coupled 5-HT4 receptor. bioscientifica.com The 5-HT4 receptor is positively coupled to adenylyl cyclase, and its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). atlasgeneticsoncology.orgbioscientifica.com This signaling cascade is believed to mediate the prokinetic effects of metoclopramide. atlasgeneticsoncology.org Studies have shown that metoclopramide's stimulation of catecholamine secretion from pheochromocytoma cells is mediated through the activation of 5-HT4 receptors. bioscientifica.com
Table 2: Serotonin Receptor Interactions of Metoclopramide
| Receptor | Action | Effect | Reference |
|---|---|---|---|
| 5-HT3 | Antagonist | Antiemetic | drugbank.commedchemexpress.com |
| 5-HT4 | Agonist | Prokinetic | mdpi.comdrugbank.com |
Structural Determinants of 5-HT Receptor Modulatory Activity
The chemical structure of metoclopramide, a substituted benzamide (B126), is a key determinant of its activity at serotonin receptors. atlasgeneticsoncology.org While it is a weak antagonist at the 5-HT3 receptor, this interaction is significant enough to contribute to its anti-emetic profile. amegroups.orgamegroups.cn The development of more potent and selective 5-HT3 receptor antagonists, such as ondansetron, was historically influenced by the initial findings with metoclopramide. amegroups.orgamegroups.cn
The agonistic effect of metoclopramide at the 5-HT4 receptor is also linked to its benzamide structure. atlasgeneticsoncology.org However, like its interaction with the D2 receptor, the flexibility of its side chain contributes to its non-selective nature. chalcogen.roresearchgate.net
Modulation of Cholinergic Neurotransmission and Acetylcholine Release Enhancement
Metoclopramide enhances cholinergic neurotransmission in the gastrointestinal tract, which is a cornerstone of its prokinetic effects. wileymicrositebuilder.comdrugbank.com This is achieved through a multi-faceted mechanism that involves its interactions with both dopamine and serotonin receptors.
By antagonizing presynaptic dopamine D2 receptors on cholinergic neurons, metoclopramide removes an inhibitory brake on acetylcholine release. mdpi.comdrugbank.com Concurrently, its agonistic action at presynaptic 5-HT4 receptors on these same neurons further stimulates the release of acetylcholine. mdpi.compatsnap.com Some evidence also suggests that metoclopramide may sensitize muscarinic receptors on smooth muscle cells to the effects of acetylcholine. wileymicrositebuilder.commsdvetmanual.com This combined action leads to increased tone of the lower esophageal sphincter, enhanced gastric contractions, and accelerated gastric emptying. wileymicrositebuilder.comdrugbank.com
Studies in isolated guinea-pig ileum have demonstrated that metoclopramide increases the resting output of acetylcholine, an effect that is prevented by desensitizing 5-HT receptors, confirming the role of serotonin receptors in this process. nih.gov
Structure-Activity Relationships (SAR) and Pharmacophore Development.medchemexpress.comjscimedcentral.comcaymanchem.comnih.gov
The structure-activity relationship (SAR) of metoclopramide and related benzamides has been a subject of extensive research, leading to a deeper understanding of the molecular features required for interaction with dopamine D2 and serotonin 5-HT3/5-HT4 receptors. medchemexpress.comjscimedcentral.com Metoclopramide, chemically 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide, possesses a distinct substituted benzamide core and a flexible ethylamino side chain, both of which are critical for its pharmacological activity. nih.gov The serendipitous discovery and subsequent investigation into its mechanisms have paved the way for the development of three distinct classes of drugs: selective D2 receptor antagonists, selective 5-HT3 receptor antagonists, and selective 5-HT4 receptor agonists. jscimedcentral.com
Key structural components of the metoclopramide pharmacophore include the aromatic ring with its specific substitution pattern (4-amino, 5-chloro, 2-methoxy) and the protonatable tertiary amine on the side chain. nih.govchalcogen.ro The spatial arrangement of the amide group and the basic nitrogen atom is crucial for receptor binding. Modifications to either the benzoyl group or the amino side chain have been shown to significantly alter the compound's potency and selectivity, forming the basis for the design of novel derivatives with tailored pharmacological profiles. nih.govchalcogen.ro
Quantitative Structure-Activity Relationships (QSAR) Modeling.nih.govnih.govthescipub.com
Quantitative structure-activity relationship (QSAR) modeling has been employed to correlate the physicochemical properties of metoclopramide and its analogs with their biological or chemical activities. nih.govnih.gov These studies help in predicting the activity of new compounds and understanding the structural features that govern their behavior. scirp.org QSAR analyses for benzamides often involve correlating electronic, steric, solubility, and topological parameters with activity. nih.govingentaconnect.com
A notable QSAR study investigated the effect of metoclopramide and related benzamide analogs on the surface ionization of fumed silica (B1680970). nih.gov The analysis revealed a linear relationship between the logarithmic octanol-water partition coefficient (log P), a measure of lipophilicity, and the negative surface charge of silica at a specific pH. nih.gov This suggests that specific adsorbate-surface interactions, likely hydrogen bonding between the carbonyl oxygen of the benzamide and surface silanols, are influenced by the lipophilicity of the aromatic substituents. nih.gov The study found that compounds with higher log P values induced a greater negative surface charge. nih.gov
| Compound | Aromatic Substituents | log P | Negative Surface Charge (μeq/g) at pH 7.2 |
| Metoclopramide | 4-NH₂, 5-Cl, 2-OCH₃ | 2.63 | -5.7 |
| Alizapride | 4-N₅, 2-OCH₃ | 1.34 | -4.8 |
| Procainamide | 4-NH₂ | 1.15 | -4.6 |
| N-Acetylprocainamide | 4-NHCOCH₃ | 0.94 | -4.4 |
This table presents data from a QSAR study on benzamide analogs, illustrating the correlation between lipophilicity (log P) and a measured physicochemical property. Data derived from a study on drug-excipient interactions. nih.gov
Other QSAR models for substituted benzamides have utilized topological descriptors like molecular connectivity indices and Kier's shape index to model antimicrobial activity, demonstrating the broad applicability of these computational methods to the benzamide class. nih.gov Furthermore, molecular modeling efforts have focused on creating derivatives with improved properties, such as enhanced water solubility, by making targeted chemical modifications and predicting their effects. thescipub.com
Design Principles for Novel Benzamide Derivatives.nih.govchalcogen.ro
The design of novel benzamide derivatives has been largely guided by the SAR of metoclopramide, with the goal of enhancing potency and selectivity for specific receptor targets while minimizing off-target effects. nih.gov Research has explored modifications of both the aromatic ring and the N-substituted side chain. nih.govchalcogen.ro
One successful strategy involved replacing the diethylaminoethyl side chain of metoclopramide with a morpholinylalkyl moiety, based on the structure of another prokinetic agent, cisapride. nih.gov This led to a series of N-[(2-morpholinyl)alkyl]benzamides. Within this series, modifications to the benzoyl group substituents were found to markedly influence activity. For instance, the 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide derivative showed potent and selective gastric prokinetic activity with weak dopamine D2 receptor antagonism. nih.gov This highlights a key design principle: altering the side chain can confer selectivity, while fine-tuning the aromatic substituents modulates potency. nih.gov
Another design approach focused on creating conformationally restricted analogs to improve receptor affinity and selectivity. chalcogen.ro This involved incorporating the vicinal carbon atom of the basic nitrogen into a cyclohexane (B81311) ring to increase lipophilicity and constrain the side chain's flexibility. chalcogen.ro The resulting cyclohexane-derived arylcarboxamides were evaluated for their dopamine D2 receptor antagonist activity. chalcogen.ro
The table below summarizes key structural modifications on the benzamide scaffold and their observed impact on pharmacological activity, based on findings from various research studies.
| Original Scaffold | Structural Modification | Resulting Derivative Class | Pharmacological Outcome | Reference |
| Metoclopramide | Replace diethylaminoethyl side chain with a (4-benzyl-2-morpholinyl)methyl group. | N-[(2-morpholinyl)alkyl]benzamides | Potent and selective gastric prokinetic activity with weak D2 antagonism. | nih.gov |
| Metoclopramide | Modify aromatic ring substituents in the morpholinylalkyl series (e.g., 4-dimethylamino or 2-ethoxy). | Substituted N-[(2-morpholinyl)alkyl]benzamides | Potent and selective gastric prokinetic activity. | nih.gov |
| Metoclopramide | Incorporate the basic nitrogen's vicinal carbon into a cyclohexane ring. | Cyclohexane derived arylcarboxamides | Potential dopamine D2 receptor antagonists. | chalcogen.ro |
| Metoclopramide | Substitute the chlorine atom with fluorine or a hydroxyl group. | Halogen/Hydroxyl-substituted benzamides | Proposed to retain antiemetic activity with significantly increased water solubility. | thescipub.com |
These examples underscore the core principles in the rational design of novel benzamides: modulating the flexibility and nature of the amino side chain and tuning the electronic properties of the substituted aromatic ring are critical strategies for achieving desired pharmacological profiles. nih.govchalcogen.ro
Preclinical Pharmacodynamic Research and Mechanistic Studies in Biological Models
In Vitro Cellular and Subcellular Models for Receptor and Pathway Analysis
In vitro models are crucial for dissecting the specific molecular interactions of metoclopramide (B1676508). These systems allow for a detailed analysis of its effects on receptor binding, cellular signaling, and tissue responses in a controlled environment.
Recombinant receptor expression systems are instrumental in characterizing the binding affinity of metoclopramide to its target receptors. Ligand binding assays, often using radiolabeled compounds, quantify this interaction.
Metoclopramide demonstrates a notable affinity for dopamine (B1211576) D2 receptors, acting as an antagonist. wikipedia.orgpharmacompass.comnih.gov Studies using cell membranes from cells expressing dopamine D2 receptors have shown that metoclopramide can displace the binding of specific radioligands like [3H]spiperone. guidetopharmacology.org In addition to its well-established D2 antagonism, metoclopramide also interacts with serotonin (B10506) receptors. It acts as an antagonist at 5-HT3 receptors and an agonist at 5-HT4 receptors. wikipedia.org Binding assays on human 5-HT3A receptors have indicated IC50 values lower than 1 μM. nih.gov Functional studies further confirm the 5-HT3 receptor as a target for metoclopramide. nih.gov
Interactive Table: Metoclopramide Receptor Binding Affinities
| Receptor | Interaction Type | Ki (nM) | Assay Details |
|---|---|---|---|
| Dopamine D2 | Antagonist | 28.8 | Radioligand binding assay with [3H]spiperone. wikipedia.orgguidetopharmacology.org |
| Serotonin 5-HT3A | Antagonist | <1000 (IC50) | Inhibition of [3H]GR65630 binding to human h5-HT3A receptors. nih.gov |
| Serotonin 5-HT4 | Agonist | - | Functional assays demonstrating agonistic activity. wikipedia.org |
Isolated tissue preparations provide a bridge between molecular interactions and physiological responses. Studies on various gastrointestinal tissues have been pivotal in understanding metoclopramide's prokinetic effects.
In preparations of guinea pig ileum, metoclopramide has been shown to potentiate cholinergic responses, an effect that is not mediated by local dopamine receptors. nih.gov It sensitizes tissues to the action of acetylcholine (B1216132), which contributes to its effects on motility. pfizer.com This effect is not dependent on intact vagal innervation but can be abolished by anticholinergic drugs. pfizer.com In isolated rat stomach preparations, metoclopramide increases the tone and amplitude of gastric contractions, particularly in the antral region, while relaxing the pyloric sphincter. pfizer.com Studies on isolated guinea-pig trachea segments have shown that at concentrations greater than 1 μM, metoclopramide enhances the contractile response to electrical field stimulation. Furthermore, in isolated rat urinary bladder strips, metoclopramide at concentrations of 10 µM and 20 µM caused a significant increase in spontaneous contractions. dergipark.org.tr
Cell line models are utilized to investigate the effects of metoclopramide on specific cellular processes.
In the context of cancer research, the effects of metoclopramide on cell proliferation appear to be complex and context-dependent. One study found that metoclopramide increased cell proliferation in the HepG2 human hepatocellular cancer cell line at certain doses, an effect that was attenuated by the kinase inhibitor sorafenib. Conversely, other research has reported that metoclopramide can induce cytotoxicity and enhance the effects of ionizing radiation on human lung adenocarcinoma and virus-induced sarcoma cells. bibliomed.org In human and murine neuroblastoma cell lines, metoclopramide significantly reduced the replication rate and promoted cellular differentiation. nih.gov
Studies on human peripheral mononuclear leukocytes indicated that metoclopramide at clinically relevant doses could cause DNA damage and inhibit DNA repair. bibliomed.org In a human P-gp overexpressing cell line, metoclopramide was identified as a substrate for P-glycoprotein (P-gp), though less efficiently transported than other P-gp substrates like verapamil (B1683045) and loperamide. nih.gov
Isolated Tissue and Organ Preparations for Pharmacological Response Elucidation.
In Vivo Animal Models for Investigating Pharmacological Mechanisms
In vivo animal models are essential for understanding the integrated physiological and pharmacological effects of metoclopramide in a living organism.
Animal models have been crucial in demonstrating the prokinetic effects of metoclopramide. In rats, metoclopramide enhances gastrointestinal motility by increasing both resting muscle tension and the amplitude of peristaltic movements. hres.ca It accelerates gastric emptying and intestinal transit by increasing the tone and amplitude of gastric contractions, relaxing the pyloric sphincter and duodenal bulb, and increasing peristalsis of the duodenum and jejunum. pfizer.compfizermedicalinformation.com
Studies in rats have shown that metoclopramide increases the amplitude of both slow waves and spike activity in the antrum, and the amplitude of spike activity in the small intestine. nih.gov A study using a non-invasive bioluminescence imaging technique in mice demonstrated that metoclopramide significantly accelerated gastric emptying. researchgate.net In dogs, metoclopramide is effective in treating postoperative ileus. msdvetmanual.com Its effects on motility are thought to be mediated by sensitizing tissues to acetylcholine, an action that can be blocked by anticholinergic drugs. pfizer.compfizermedicalinformation.com
Interactive Table: Effects of Metoclopramide on Gastrointestinal Motility in Animal Models
| Animal Model | Finding | Reference |
|---|---|---|
| Rat | Increases tone and amplitude of gastric contractions, relaxes pyloric sphincter, increases duodenal and jejunal peristalsis. pfizer.compfizermedicalinformation.com | pfizer.compfizermedicalinformation.com |
| Rat | Increases amplitude of slow waves and spike activity in the antrum. nih.gov | nih.gov |
| Mouse | Significantly accelerates gastric emptying. researchgate.net | researchgate.net |
| Dog | Effective in treating postoperative ileus. msdvetmanual.com | msdvetmanual.com |
Metoclopramide's ability to cross the blood-brain barrier leads to various effects on the central nervous system, primarily through its dopamine D2 receptor antagonism. msdvetmanual.com
In rats, metoclopramide antagonizes apomorphine-induced stereotypy, induces catalepsy, and enhances dopamine turnover in mesolimbic and striatal structures. hres.ca Parenteral administration in rats leads to a decrease in striatal acetylcholine levels. hres.ca Studies in chicks have shown that metoclopramide induces dose-dependent sedation and sleep, suggesting a central nervous system depressant effect. nih.gov
Research in rats has also explored the impact of metoclopramide on neurotrophin levels. Administration to lactating mother rats resulted in changes in the expression of dopamine D2 receptors (DRD2), brain-derived neurotrophic factor (BDNF), and neural growth factor (NGF) in the brains of their pups. mdpi.com Furthermore, in vivo studies in rats have shown that metoclopramide elevates plasma aldosterone (B195564) and prolactin levels, an effect that appears to be mediated by a direct stimulatory action on the adrenal gland, which is blocked by dopamine. nih.gov Co-administration of metoclopramide with metamizole (B1201355) in mice resulted in a synergistic antinociceptive effect. macvetrev.mk
Electrophysiological and Imaging Studies in Preclinical Models
Electrophysiological and imaging studies in various preclinical models have been instrumental in elucidating the mechanisms of action and central nervous system kinetics of Metoclopramide(1+). These investigations have focused on both its desired therapeutic effects and its potential for adverse reactions, particularly concerning cardiac function and brain penetration.
Cardiac Electrophysiology
Research using isolated, perfused rabbit hearts (a Langendorff model) has provided significant insights into the proarrhythmic potential of Metoclopramide(1+). In one key study, retrogradely perfused hearts from New Zealand white rabbits were subjected to electrophysiology studies to measure action potential duration at 90% repolarization (APD90) and the effective refractory period (ERP). nih.govtiho-hannover.de After establishing baseline data, the hearts were perfused with increasing concentrations of metoclopramide (10 µM, 50 µM, and 100 µM). nih.govtiho-hannover.de
The results demonstrated a significant, dose-dependent prolongation of both the APD90 and the QT interval. nih.govtiho-hannover.de Furthermore, high doses of the compound were associated with a significantly increased incidence of ventricular tachycardias. nih.govtiho-hannover.de These findings suggest that Metoclopramide(1+) has inhibitory effects on cardiac potassium channels, which contributes to delayed cardiac repolarization. tiho-hannover.deresearchgate.net Additional studies on neonatal rat cardiomyocytes suggest that inhibitory effects on cardiac sodium channels may also play a role. researchgate.net Patch-clamp technique studies on HERG (human ether-a-go-go-related gene) channels expressed in human embryonic kidney (HEK 293) cells determined an IC50 (concentration causing half-maximal inhibition) of 5.4 µM for metoclopramide, indicating its potential to block the rapid component of the cardiac delayed rectifier K+ current (IKr). researchgate.net
Interactive Data Table: Effect of Metoclopramide on Rabbit Heart Electrophysiology
| Concentration | Change in APD90 | Change in QT Interval | Incidence of Ventricular Tachycardia | Source |
| 10 µM | Significant Prolongation | Significant Prolongation | Not specified | nih.govtiho-hannover.de |
| 50 µM | Significant Prolongation | Significant Prolongation | Not specified | nih.govtiho-hannover.de |
| 100 µM | Significant Prolongation | Significant Prolongation | Significantly Increased | nih.govtiho-hannover.de |
Central Nervous System Electrophysiology and Behavior
While direct electrophysiological studies on the central nervous system are less common in the available literature, behavioral studies in animal models provide indirect evidence of its CNS effects. In one study, Metoclopramide(1+) administered to young chicks induced dose-dependent sedation and sleep, characterized by drooping of the head and wings, reduced motility, and loss of the righting reflex. nih.gov Lower doses were found to decrease open-field activity and prolong the duration of tonic immobility, suggesting a central nervous system depressant effect. nih.gov These effects are consistent with the compound's known antagonism of dopamine D2 receptors in the brain. nih.govnih.gov
Preclinical Imaging Studies
Positron Emission Tomography (PET) imaging using radiolabeled [11C]metoclopramide has been a valuable tool for studying the compound's kinetics at the blood-brain barrier (BBB) in rodent models. nih.govsnmjournals.org These studies have conclusively shown that Metoclopramide(1+) is a substrate for the efflux transporter P-glycoprotein (P-gp), which actively pumps the compound out of the brain. nih.govresearchgate.net
Investigation of Metabolic Pathways and Metabolite Identification in Research Models (excluding human pharmacokinetics/pharmacodynamics for safety/dosage)
The biotransformation of Metoclopramide(1+) has been investigated in research models, primarily using in vitro systems with human-derived hepatic enzymes, which serve as a standard model for predicting metabolic pathways. These studies have identified multiple routes of metabolism, including oxidation and conjugation.
Metabolizing Enzymes
The primary route of oxidative metabolism for Metoclopramide(1+) is mediated by the cytochrome P450 enzyme system. researchgate.net In vitro studies using human liver microsomes have established that CYP2D6 is the predominant enzyme responsible for its oxidation. researchgate.net To a lesser extent, CYP3A4 and CYP1A2 also contribute to its metabolism. researchgate.net
In addition to oxidation, Metoclopramide(1+) undergoes Phase II conjugation reactions. Studies utilizing human liver microsomes and cytosol have identified metabolism by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). nih.gov N-4 sulphate conjugation has been noted as a key pathway. nih.gov It is important to note that metabolic profiles in preclinical animal species have been reported to be substantially different from those observed in human-derived models. nih.gov
Identified Metabolites
Systematic analysis of incubations in human liver subcellular fractions and urine from human subjects has led to the structural identification of several metabolites. nih.gov A study by Argikar et al. (2010) identified five metabolites that were present both in vitro and in vivo: an N-O-glucuronide (M1), an N-sulfate (M2), a des-ethyl metabolite (M3), a hydroxylated metabolite (M4), and a product of oxidative deamination (M5). nih.gov
Further in vitro investigation in human liver microsomes revealed five additional metabolites not detected in vivo: two ether glucuronides (M6 and M8), an N-glucuronide (M7), a carbamic acid (M9), and a nitro metabolite (M10). nih.gov The identification of these novel metabolites, particularly M1, M4, and M6 through M10, has significantly advanced the understanding of the compound's complex biotransformation. nih.gov
Interactive Data Table: Metabolites of Metoclopramide(1+) Identified in Research Models
| Metabolite ID | Name / Description | Metabolic Pathway | Model System | Source |
| M1 | N-O-glucuronide | Glucuronidation | In vitro (HLM), In vivo (Human Urine) | nih.gov |
| M2 | N-sulfate | Sulfation | In vitro (HLC), In vivo (Human Urine) | nih.gov |
| M3 | Des-ethyl metabolite | N-dealkylation (Oxidation) | In vitro (HLM), In vivo (Human Urine) | nih.gov |
| M4 | Hydroxylated metabolite | Hydroxylation (Oxidation) | In vitro (HLM), In vivo (Human Urine) | nih.gov |
| M5 | Oxidative deaminated metabolite | Oxidative Deamination | In vitro (HLM), In vivo (Human Urine) | nih.gov |
| M6 | Ether glucuronide | Oxidation followed by Glucuronidation | In vitro (HLM) | nih.gov |
| M7 | N-glucuronide | Glucuronidation | In vitro (HLM) | nih.gov |
| M8 | Ether glucuronide | Oxidation followed by Glucuronidation | In vitro (HLM) | nih.gov |
| M9 | Carbamic acid | - | In vitro (HLM) | nih.gov |
| M10 | Nitro metabolite | - | In vitro (HLM) | nih.gov |
| HLM: Human Liver Microsomes; HLC: Human Liver Cytosol |
Advanced Analytical and Bioanalytical Methodologies for Metoclopramide Research
Chromatographic Techniques for High-Resolution Quantification in Research Samples
Chromatographic methods are fundamental to the separation and quantification of metoclopramide (B1676508) in complex samples. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the two primary techniques employed, each with distinct advantages for specific research applications. researchgate.netresearchgate.netjapsonline.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of metoclopramide in pharmaceutical formulations and biological fluids. nih.govturkjps.orgijpsonline.com Its versatility is enhanced by the availability of various detection modalities, allowing for tailored analytical approaches.
UV-Vis Detection: A common and robust method for HPLC is UV-Vis detection. Metoclopramide exhibits maximum absorbance at specific wavelengths, which can be exploited for its quantification. For instance, some methods have successfully used a detection wavelength of 273 nm. nih.govresearchgate.net Others have reported a λ-max of 248 nm for metoclopramide analysis. ijpsonline.com A simple UV spectroscopic method has also been described using a wavelength of 270 nm in 0.1 M HCl. turkjps.org The linearity of these methods is typically excellent, with some studies demonstrating a linear range of 2-10 µg/ml. ijpsonline.com The limits of detection (LOD) and quantification (LOQ) are crucial for determining the sensitivity of the method. In one study, the LOD and LOQ for metoclopramide base were found to be 0.052 µg/mL and 0.159 µg/mL, respectively. japsonline.com Another HPLC method reported LOD and LOQ values of 0.26 µg/ml and 0.80 µg/ml, respectively. ijpsonline.com
Fluorescence Detection: For enhanced sensitivity, fluorescence detection can be employed. This often requires pre-column derivatization of metoclopramide with a fluorescent agent, such as fluorescamine. The resulting derivative can then be detected at specific excitation and emission wavelengths (e.g., 403 nm and 485 nm, respectively). researchgate.net This approach allows for the determination of metoclopramide at lower concentrations, with one method reporting a linear range of 100–2000 ng/mL. researchgate.net
Reversed-Phase and Ion-Pair Chromatography: Reversed-phase HPLC is the most common separation mode. researchgate.net Columns such as C18 are frequently used. nih.govijpsonline.com To optimize peak shape and resolution, especially in complex matrices like plasma, ion-pair chromatography can be utilized. This involves adding pairing ions, such as sodium octylsulphate, and competing ions, like tetrabutylammonium (B224687) chloride, to the mobile phase. nih.gov
The selection of the mobile phase is critical for achieving good separation. Typical mobile phases consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.netijpsonline.com The pH of the aqueous phase is often adjusted to ensure optimal ionization and retention of metoclopramide. researchgate.netnih.gov
Interactive Data Table: HPLC Methods for Metoclopramide Analysis
| Method Type | Column | Mobile Phase | Detection | Linearity Range | LOD | LOQ | Reference |
| RP-HPLC | Extend C18 | Ethanol:Formic acid solution (pH 2.0; 30:70 v/v) | UV (273 nm) | 5-30 µg/mL | - | - | nih.govresearchgate.net |
| RP-HPLC | C18 | Acetonitrile:Buffer (pH 4.6; 50:50 v/v) | UV (248 nm) | 2-10 µg/ml | 0.26 µg/ml | 0.80 µg/ml | ijpsonline.com |
| RP-HPLC | C18 | Methanol (B129727):Water (70:30, V/V) | Fluorescence (Ex: 403 nm, Em: 485 nm) | 100–2000 ng/mL | - | - | researchgate.net |
| Ion-Pair RP-HPLC | ODS-Hypersil | Acetonitrile (20%), 20 mM acetic acid, 0.6 mM sodium octylsulphate, 0.5 mM tetrabutylammonium chloride | UV (310 nm) | - | 7 ng/ml | - | nih.gov |
| RP-HPLC | Hi-Q-Sil C18 | Acetonitrile:Water (25:75) with 0.06% triethylamine (B128534) (pH 4) | UV (274 nm) | 0.5–18 μg/ml | - | - | researchgate.net |
| RP-HPLC | ZORBAX SB-C18 | - | UV | 2-20 μg/mL | 0.052 μg/mL | 0.159 μg/mL | japsonline.comsemanticscholar.org |
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. thermofisher.commdpi.com While metoclopramide itself is not sufficiently volatile for direct GC analysis, its metabolites can be analyzed using this method, often after a derivatization step to increase their volatility and thermal stability. thermofisher.commdpi.com GC is particularly useful for separating complex mixtures of metabolites. amegroups.org
A significant application of GC in metoclopramide research is its coupling with mass spectrometry (GC-MS), which provides high specificity and allows for the identification of unknown compounds by comparing their mass spectra to established libraries. amegroups.orgiu.edu For the analysis of metoclopramide and its metabolites, derivatization is a crucial step. nih.gov This process involves chemically modifying the analytes to make them more suitable for GC analysis. Common derivatization techniques include acylation, for example, using heptafluorobutyryl imidazole (B134444) (HFBI). This derivatization protects active hydrogen groups, reducing polarity and increasing volatility.
One study detailed a GC-MS assay for the quantification of metoclopramide and two of its metabolites, monodeethylated-MCP (mdMCP) and dideethylated-MCP (ddMCP), in plasma, bile, and urine. nih.gov In this method, the heptafluorobutyryl derivatives of the compounds were formed and analyzed using electron-impact ionization in the selected-ion monitoring mode. nih.gov This assay demonstrated high sensitivity, with a limit of quantitation of 1 ng/ml for all three compounds in the different biological fluids, requiring only 0.5 ml of sample. nih.gov The absolute recoveries were high, ranging from 56.5% to 102.2% depending on the compound and the matrix. nih.gov
Interactive Data Table: GC-MS Method for Metoclopramide and its Metabolites
| Analyte | Matrix | Derivatization Reagent | Limit of Quantitation | Absolute Recovery Range | Reference |
| Metoclopramide (MCP) | Plasma, Bile, Urine | Heptafluorobutyryl imidazole (HFBI) | 1 ng/ml | 56.5 - 100.9% | nih.gov |
| Monodeethylated-MCP (mdMCP) | Plasma, Bile, Urine | Heptafluorobutyryl imidazole (HFBI) | 1 ng/ml | 61.5 - 96.8% | nih.gov |
| Dideethylated-MCP (ddMCP) | Plasma, Bile, Urine | Heptafluorobutyryl imidazole (HFBI) | 1 ng/ml | 62.6 - 102.2% | nih.gov |
The use of GC-MS in metabolomics allows for the identification and quantification of a wide range of small molecules, including acids, alcohols, and amino acids, which can be relevant in understanding the metabolic pathways of drugs like metoclopramide. nih.gov
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities.
Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis of Metoclopramide and Metabolites
Mass spectrometry (MS) is an indispensable tool in metoclopramide research, prized for its sensitivity, selectivity, and ability to provide detailed structural information. silantes.com It is frequently coupled with chromatographic techniques to analyze complex biological samples. silantes.com
The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of metoclopramide and its metabolites in biological matrices. researchgate.netucl.ac.be This method offers high sensitivity and specificity. researchgate.net For instance, a rapid LC-MS/MS assay was developed for measuring metoclopramide in human plasma with a detection limit of 0.3 ng/ml. researchgate.net This assay utilized a reversed-phase column and a mobile phase of formic acid and acetonitrile. researchgate.net The analytes were quantified using multiple reaction monitoring (MRM) in positive ion mode, with specific mass-to-charge ratio (m/z) transitions for metoclopramide (299.8→226.9) and an internal standard. researchgate.net
Another LC-MS/MS method for determining metoclopramide in human plasma employed hydrophilic interaction chromatography (HILIC). researchgate.net This approach involved liquid-liquid extraction and separation on a silica (B1680970) column, with quantification in the selected reaction monitoring (SRM) mode. researchgate.net The precursor/product ion pairs for metoclopramide were m/z 300.1/226.9. researchgate.net
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the structural elucidation of unknown metabolites. Ultrafast Mass Spectrometry (UFMS) is a strategy that can be used for the on-the-fly detection and identification of pharmaceutical compounds and their metabolites. shimadzu.com One study used an LC-MS-8040 system to identify precursor ions of metoclopramide, which were then subjected to collision-induced dissociation (CID) to generate fragmentation patterns for detailed structure assignment. shimadzu.com
LC-MS has also been instrumental in characterizing the photodegradation products of metoclopramide. ucl.ac.be In one study, aqueous solutions of metoclopramide were irradiated with UV light, and the resulting products were analyzed by HPLC-ion trap mass spectrometry. ucl.ac.be The structures of 18 photolysis products were tentatively identified based on their mass spectra and fragmentation patterns. ucl.ac.be The main fragmentation of metoclopramide (m/z 300) in the mass spectrometer involves the loss of diethylamine (B46881) from the side chain to produce a fragment at m/z 227, and cleavage of the amide bond to yield a fragment at m/z 184. ucl.ac.be
Interactive Data Table: LC-MS/MS Methods for Metoclopramide Analysis
| Method | Chromatography | Column | Ionization | MS Mode | Application | Reference |
| LC-MS/MS | Reversed-Phase | Atlantis dC18 | Positive Ion | MRM | Quantification in human plasma | researchgate.net |
| LC-MS/MS | HILIC | Atlantis HILIC silica | Electrospray | SRM | Quantification in human plasma | researchgate.net |
| LC-MS/MS | Reversed-Phase | Multimode | Electrospray | SRM | Quantification in cattle plasma | researchgate.net |
| LC-MS | Reversed-Phase | LC-30-LCMS-8040 | - | Q3-scan, CID | Structural elucidation | shimadzu.com |
| HPLC-MS | Reversed-Phase | - | Ion Trap | MS/MS | Characterization of photolysis products | ucl.ac.be |
Isotopic labeling, in conjunction with mass spectrometry, is a powerful technique for tracing the metabolic fate of metoclopramide and elucidating its metabolic pathways. nih.gov This approach involves introducing a stable isotope-labeled version of the drug (e.g., containing ¹³C or ¹⁵N) into a biological system. researchgate.net The mass spectrometer can then differentiate between the labeled and unlabeled metabolites based on their mass difference, allowing for the tracking of the drug's transformation. nih.gov
This technique is invaluable for:
Metabolic Flux Analysis: Determining the rates of metabolic reactions and the flow of atoms through metabolic pathways.
Biosynthetic Pathway Clarification: By introducing labeled precursors, researchers can identify the subsequent metabolites that incorporate the label, thereby mapping out the biosynthetic route. researchgate.net
Structural Elucidation: Isotopic labeling can aid in the interpretation of mass spectra, particularly in distinguishing between isomers and understanding fragmentation patterns. nih.gov
While specific studies on the isotopic labeling of metoclopramide for metabolic pathway mapping are not detailed in the provided context, the principles of this methodology are well-established in metabolomics. nih.govresearchgate.net For example, stable isotope-labeled compounds are used as internal standards in quantitative mass spectrometry to improve accuracy and precision. The use of labeled precursors can help identify all metabolites derived from a specific compound within a complex biological sample. osti.gov This approach, combining stable isotope labeling with LC-MS, allows for the automatic identification of metabolites produced from a selected precursor. osti.gov
The general workflow involves administering the labeled compound, collecting biological samples (e.g., plasma, urine), and analyzing them by mass spectrometry (often GC-MS or LC-MS). google.com The resulting data can be processed using specialized software to identify labeled peaks and reconstruct metabolic networks. nih.gov
LC-MS/MS and High-Resolution Mass Spectrometry.
Spectroscopic Methods for Molecular Characterization and Interaction Studies (e.g., UV-Vis, Infrared, Nuclear Magnetic Resonance)
Spectroscopic techniques are vital for the fundamental characterization of the metoclopramide molecule and for studying its interactions with other substances. These methods provide information about the molecule's electronic structure, functional groups, and atomic connectivity. nih.gov
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a straightforward and widely used technique for the quantification of metoclopramide. researchgate.net The method is based on the principle that the molecule absorbs light in the UV-Vis region of the electromagnetic spectrum. jfda-online.com Metoclopramide in an aqueous solution typically shows a maximum absorbance (λ-max) around 273 nm. nih.govresearchgate.net This property is often used for its determination in pharmaceutical products. nih.govresearchgate.net Some studies have also reported the formation of colored complexes or derivatives of metoclopramide that can be quantified at different wavelengths in the visible region. researchgate.net For example, the formation of an azo-dye with diazotized resorcinol (B1680541) results in a product with a λ-max at 415 nm. researchgate.net
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the metoclopramide molecule by measuring the absorption of infrared radiation. jfda-online.comresearchgate.net The resulting spectrum shows characteristic peaks corresponding to the vibrations of specific chemical bonds. This technique is valuable for confirming the identity and purity of the compound and for studying its solid-state properties. jfda-online.com FTIR has been used to confirm the formation of novel polymers of modified cellulose (B213188) intended for use in rapidly disintegrating tablets of metoclopramide hydrochloride. researchgate.net It can also be used to study thermally induced changes in the molecule. jfda-online.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure of the metoclopramide molecule by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C. nih.govscience.gov The chemical shifts, coupling constants, and signal intensities in an NMR spectrum allow for the precise determination of the molecular structure and conformation. nih.gov NMR has been employed to confirm the synthesis of chemically modified cellulose for drug delivery systems containing metoclopramide. researchgate.net Theoretical NMR analysis, often performed using methods like the Gauge-Invariant Atomic Orbital (GIAO) method, can complement experimental data for a more thorough structural characterization. science.gov
Interactive Data Table: Spectroscopic Methods for Metoclopramide Characterization
| Spectroscopic Method | Application | Key Findings/Parameters | Reference |
| UV-Vis Spectroscopy | Quantification | λ-max at 273 nm in ultrapure water; λ-max at 415 nm for azo-dye derivative. | nih.govresearchgate.netresearchgate.net |
| Infrared (IR) Spectroscopy | Functional group identification, structural confirmation | Confirmed formation of modified cellulose polymer; used for studying thermally induced changes. | jfda-online.comresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, confirmation of synthesis | Confirmed synthesis of modified cellulose; used in conjunction with theoretical methods for detailed structural analysis. | nih.govresearchgate.netscience.gov |
Electrochemical Methods and Biosensor Development for Metoclopramide Detection
Electrochemical methods offer a compelling alternative to traditional analytical techniques for the determination of Metoclopramide(1+), providing advantages such as high sensitivity, cost-effectiveness, and simplicity. nih.govturkjps.org Research has focused on the development of novel sensors and modification of electrode surfaces to enhance electrocatalytic activity and improve detection limits.
A variety of modified electrodes have been fabricated to facilitate the sensitive detection of metoclopramide. One such approach involves the use of a multi-wall carbon nanotube (MWNT) modified glassy carbon electrode (GCE). nih.gov The MWNT-modified electrode demonstrates significant electrocatalytic activity toward the oxidation of metoclopramide compared to a bare GCE. nih.gov Optimized using linear sweep voltammetry (LSV), this method achieves a detection limit of 5.0 × 10⁻⁸ mol L⁻¹. nih.gov
Another avenue of development is potentiometric sensors. Three types of electrochemical sensors—plasticized PVC membrane, carbon paste, and coated graphite (B72142)—have been developed based on a metoclopramide-phosphomolybdate (MCP-PMA) ion pair as the electroactive material. scispace.com These sensors exhibit a near-Nernstian response over a wide concentration range and can be used for several weeks without significant divergence in potentials. scispace.com The PVC and carbon paste sensors reached a detection limit of 8 x10⁻⁶ M, while the coated graphite sensor had a limit of 9×10⁻⁶ M. scispace.com Furthermore, microfabricated ion-selective electrodes represent a move towards miniaturization and green analytical chemistry. nih.gov An innovative sensor utilizing a graphene nanocomposite as a transducer layer and Calix-4-arene as an ionophore showed high selectivity and a low detection limit of 3 × 10⁻⁷ M. nih.gov The graphene layer contributes to the stability of the electrode's potential and allows for rapid response times, likely by preventing the formation of a water layer at the electrode/membrane interface. nih.gov
The use of disposable and cost-effective electrodes has also been explored. A pre-treated graphite pencil electrode (PTGPE) was successfully used for the simultaneous determination of metoclopramide and acetaminophen (B1664979) using differential pulse voltammetry (DPV). srce.hr This method achieved a low detection limit of 1.16 nM for metoclopramide. srce.hr Modifying a glassy carbon electrode with reduced graphene oxide-ytterbium nanoparticles (rGO-Yb2O3) and a specific ligand also provides a coherent electrocatalytic effect for metoclopramide oxidation. analchemres.org
Table 1: Comparison of Electrochemical Methods for Metoclopramide(1+) Detection
| Electrode Type | Analytical Method | Linear Range | Limit of Detection (LOD) | Source(s) |
|---|---|---|---|---|
| Multi-Wall Carbon Nanotube (MWNT) Modified Glassy Carbon Electrode | Linear Sweep Voltammetry (LSV) | 1.0 × 10⁻⁷ – 1.0 × 10⁻⁵ M | 5.0 × 10⁻⁸ M | nih.gov |
| PVC Membrane Sensor (MCP-PMA based) | Potentiometry | 1 × 10⁻⁵ – 1 × 10⁻² M | 8 × 10⁻⁶ M | scispace.com |
| Carbon Paste Sensor (MCP-PMA based) | Potentiometry | 1 × 10⁻⁵ – 1 × 10⁻² M | 8 × 10⁻⁶ M | scispace.com |
| Coated Graphite Sensor (MCP-PMA based) | Potentiometry | 1 × 10⁻⁵ – 1 × 10⁻² M | 9 × 10⁻⁶ M | scispace.com |
| Pre-treated Graphite Pencil Electrode (PTGPE) | Differential Pulse Voltammetry (DPV) | 0.1 × 10⁻⁷ – 1.1 × 10⁻⁷ M | 1.16 nM | srce.hr |
| Graphene Nanocomposite Microfabricated Sensor | Potentiometry (Ion-Selective) | 1 × 10⁻⁶ – 1 × 10⁻² M | 3 × 10⁻⁷ M | nih.gov |
| rGO-Yb₂O₃-DDH Modified Glassy Carbon Electrode | Voltammetry | 25.0 – 3000.0 µM | 7.14 µM | analchemres.org |
Chemical Derivatization for Enhanced Analytical Performance
Chemical derivatization is a strategy employed to modify the structure of an analyte to improve its analytical properties. For Metoclopramide(1+), derivatization is used to enhance volatility for gas chromatography (GC), improve detectability for high-performance liquid chromatography (HPLC), or create a chromophore for spectrophotometric analysis. turkjps.orgresearchgate.net
In chromatography, pre-column derivatization is a common technique. For HPLC analysis, metoclopramide can be derivatized with fluorescamine, a reagent that reacts with primary amines. researchgate.net The resulting fluorescent product can be detected with high sensitivity using a fluorescence detector, with excitation and emission wavelengths of 403 and 485 nm, respectively. researchgate.net This method, using a C18 column, demonstrated linearity over a concentration range of 100–2000 ng/mL. researchgate.net For gas chromatography-mass spectrometry (GC-MS), derivatization is crucial to increase the volatility of metoclopramide. nih.gov Reaction with heptafluorobutyryl imidazole (HFBI) forms heptafluorobutyryl derivatives of metoclopramide and its metabolites. nih.gov This allows for quantification using GC with electron-capture detection or, more specifically, GC-MS in selected-ion monitoring mode, achieving a limit of quantitation of 1 ng/mL in various biological fluids. nih.gov
Spectrophotometric methods often rely on derivatization to form a colored product that can be measured. One such method involves the N-oxidation of the tertiary amine group in metoclopramide using potassium hydrogen peroxymonosulfate (B1194676) (Oxone®). turkjps.orgnih.gov In the presence of iodide, this reaction produces a triiodide chromogen, which has a maximum absorption wavelength at 350 nm. turkjps.orgnih.gov This spectrophotometric approach is linear over a concentration range of 0.3-3.5 µg/mL. turkjps.orgnih.gov Another common strategy is diazotization, where the primary aromatic amine of metoclopramide is treated with sodium nitrite (B80452) in an acidic medium to form a diazonium salt. researchgate.netuobasrah.edu.iq This intermediate is then coupled with a chromogenic agent, such as resorcinol or 8-hydroxyquinoline, in an alkaline medium to produce a stable and colored azo dye, which can be quantified. researchgate.netuobasrah.edu.iq
Table 2: Chemical Derivatization Methods for Metoclopramide(1+) Analysis
| Derivatizing Agent | Analytical Method | Purpose / Product | Key Performance Metrics | Source(s) |
|---|---|---|---|---|
| Fluorescamine | HPLC with Fluorescence Detection | Forms fluorescent derivative | Linear Range: 100–2000 ng/mL; λex/λem: 403/485 nm | researchgate.net |
| Heptafluorobutyryl imidazole (HFBI) | Gas Chromatography-Mass Spectrometry (GC-MS) | Increases volatility by forming heptafluorobutyryl derivatives | LOQ: 1 ng/mL in plasma, urine, and bile | nih.gov |
| Potassium hydrogen peroxymonosulfate & Iodide | Spectrophotometry | Forms triiodide chromogen via N-oxidation | Linear Range: 0.3–3.5 µg/mL; λmax: 350 nm | turkjps.orgnih.gov |
| Sodium nitrite followed by Resorcinol | Spectrophotometry | Forms orange azo dye via diazotization and coupling | λmax: 415 nm | researchgate.netuobasrah.edu.iq |
| Sodium nitrite followed by 8-hydroxyquinoline | Spectrophotometry | Forms red azo dye via diazotization and coupling | λmax: 485 nm | researchgate.netuobasrah.edu.iq |
Computational Chemistry and Molecular Modeling Applications in Metoclopramide Research
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as metoclopramide (B1676508), to its receptor. These methods have been instrumental in elucidating the interactions of metoclopramide with its primary targets: the dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors. drugbank.comjscimedcentral.com
Metoclopramide is unique in its ability to antagonize both dopamine D2 and serotonin 5-HT3 receptors with similar potency. nih.gov Molecular docking studies have been employed to investigate the binding modes of metoclopramide within the active sites of these receptors. For the dopamine D2 receptor, studies have shown that metoclopramide's binding is characterized by steric interactions with several key amino acid residues. chemmethod.comchemmethod.com One study identified that residues such as Phe 198, Phe 382, Ala 122, Thr 119, Ser 197, Trp 386, Phe 390, Val 115, Cys 118, and Asp 114 are crucial for the interaction. chemmethod.comchemmethod.com Hydrogen bond interactions with Thr 119, Ser 197, and Cys 118 further stabilize the complex. chemmethod.com
Molecular dynamics simulations complement docking studies by providing insights into the dynamic nature of the ligand-receptor complex over time. These simulations can reveal conformational changes in both the ligand and the receptor upon binding, as well as the stability of the interactions. For instance, molecular dynamics can confirm the stability of the hydrogen bonds and hydrophobic interactions predicted by docking. scielo.br Such studies have been crucial in understanding the dual antagonist activity of metoclopramide and have guided the design of new molecules with potentially improved affinity and selectivity. jscimedcentral.com
Table 1: Key Amino Acid Residues in Metoclopramide-Receptor Interactions
| Receptor | Interacting Residues | Type of Interaction |
|---|---|---|
| Dopamine D2 | Phe 198, Phe 382, Ala 122, Trp 386, Phe 390, Val 115 | Steric/Hydrophobic |
| Dopamine D2 | Thr 119, Ser 197, Cys 118, Asp 114 | Hydrogen Bonding, Steric |
This table summarizes key residues involved in the binding of Metoclopramide to the Dopamine D2 receptor as identified through molecular docking studies. The specific residues for the 5-HT3 receptor were not detailed in the search results.
Quantitative Structure-Activity Relationship (QSAR) and QSPR Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. jocpr.com These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for a desired effect. jocpr.commdpi.com
QSAR studies have been applied to metoclopramide and related benzamide (B126) derivatives to understand the structural requirements for their activity. For instance, a QSAR analysis of the effect of metoclopramide and its analogs on the surface ionization of fumed silica (B1680970) found a linear relationship between the logarithmic octanol-water partition coefficient (log P) of the compounds and the surface charge. nih.gov This suggests that hydrophobic interactions play a significant role in the adsorption of these compounds onto silica surfaces. nih.gov
In the context of receptor binding, QSAR models have been developed for benzamide derivatives targeting the dopamine D2 receptor. researchgate.net These studies have identified key structural features that influence binding affinity. For example, one study on 6-methoxy benzamides indicated that hydrophobic substituents at one position (R3) and electron-donating groups at another (R5) increased biological activity. researchgate.net Such models can be used to predict the binding affinity of novel benzamide analogs, thereby guiding synthetic efforts towards more potent compounds. researchgate.net The development of these models often involves calculating various molecular descriptors and using statistical methods like multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM) to build the predictive model. researchgate.netdiva-portal.org
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Systems
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a mathematical approach used to describe the relationship between drug concentration in the body over time (pharmacokinetics) and the resulting pharmacological effect (pharmacodynamics). Preclinical PK/PD modeling in animal models is crucial for understanding a drug's behavior and for predicting its effects in humans.
For metoclopramide, preclinical studies in various animal species, including dogs and nonhuman primates, have been conducted to characterize its PK/PD properties. hres.caresearchgate.net In dogs, a low-dose cisplatin (B142131) model of nausea and vomiting has been used to evaluate the antiemetic efficacy of metoclopramide and to correlate it with its plasma concentrations. researchgate.net Such studies help in determining the effective dose range and the time course of action.
In nonhuman primates, positron emission tomography (PET) imaging with radiolabeled metoclopramide (11C-metoclopramide) has been used to investigate its transport across the blood-brain barrier (BBB). snmjournals.org These studies have shown that metoclopramide is a substrate for the P-glycoprotein (ABCB1) efflux transporter, which limits its brain penetration. snmjournals.org Compartmental pharmacokinetic modeling of the PET data allows for the quantification of influx and efflux rates, providing a deeper understanding of the factors that govern its central nervous system exposure. snmjournals.org
Table 2: Preclinical Pharmacokinetic Parameters of Metoclopramide
| Animal Model | Administration Route | Key Findings | Reference |
|---|---|---|---|
| Dog | Intravenous | Characterization of plasma drug concentrations in a nausea and vomiting model. | researchgate.net |
| Nonhuman Primate | Intravenous | Quantification of blood-brain barrier transport, including influx and efflux rates. | snmjournals.org |
This table provides a summary of key findings from preclinical pharmacokinetic studies of Metoclopramide in different animal models.
In Silico Drug Design and Virtual Screening for Metoclopramide Analogues
The structural and mechanistic understanding of metoclopramide's interactions with its targets has paved the way for the in silico design and virtual screening of novel analogues with potentially improved properties. jscimedcentral.com These computational techniques allow for the rapid evaluation of large libraries of virtual compounds, prioritizing those with the highest predicted affinity and selectivity for a given target. frontiersin.org
Structure-based virtual screening, which utilizes the three-dimensional structure of the target receptor, has been successfully employed to identify new dopamine D2 receptor ligands. researchgate.net This approach involves docking a library of compounds into the receptor's binding site and scoring them based on their predicted binding affinity. researchgate.net This has led to the discovery of novel chemical scaffolds with antipsychotic potential. researchgate.net
Ligand-based approaches, such as pharmacophore modeling, are used when the receptor structure is unknown or to complement structure-based methods. mdpi.com A pharmacophore model represents the essential three-dimensional arrangement of chemical features required for biological activity. These models can be used to search databases for compounds that match the pharmacophore and are therefore likely to be active. Combined in silico/in vitro approaches have proven to be efficient strategies for discovering novel D2R ligands with activities ranging from micromolar to nanomolar. mdpi.com
Furthermore, computational methods are being used to design metoclopramide analogues with altered physicochemical properties, such as improved solubility. thescipub.com By making specific chemical modifications, such as substituting a chlorine atom with fluorine or a hydroxyl group, it is possible to predict and then synthesize molecules with enhanced properties without compromising their therapeutic activity. thescipub.com The hybridization of metoclopramide with other drug molecules, like benzocaine, has also been explored computationally to generate libraries of new compounds with diverse therapeutic potential. acs.org
Chemoinformatic Analysis and Chemical Space Exploration of Benzamides
Chemoinformatics involves the use of computational methods to analyze and organize large datasets of chemical information. acs.org The exploration of the chemical space of a particular class of compounds, such as benzamides, can reveal important structure-activity relationships and identify novel areas for drug discovery. rsc.org
The chemical space of benzamides and related compounds can be visualized and analyzed using various techniques, including principal component analysis (PCA) and t-distributed stochastic neighbor embedding (t-SNE). rsc.orgnih.gov These methods project the high-dimensional space of molecular descriptors into a lower-dimensional space (typically 2D or 3D) that can be easily visualized. rsc.org This allows for the identification of clusters of structurally similar compounds and the exploration of areas of the chemical space that have not been extensively studied. nih.gov
Analysis of the scaffold diversity within a set of compounds is another important aspect of chemoinformatic analysis. nih.gov For benzamides and other G protein-coupled receptor (GPCR) ligands, this can involve identifying the most common molecular frameworks and exploring how modifications to these scaffolds affect activity. acs.org Such analyses can guide the design of new libraries of compounds with increased structural diversity, which may lead to the discovery of ligands with novel pharmacological profiles. nih.gov For instance, chemoinformatic approaches can be used to design focused libraries of benzamide derivatives that are more likely to interact with specific subtypes of dopamine or serotonin receptors. researchgate.netmdpi.com
Advanced Research Applications and Future Directions for Metoclopramide
Metoclopramide (B1676508) as a Tool for Investigating Neurotransmitter Systems
Metoclopramide's established pharmacological profile makes it an invaluable tool for dissecting the complexities of various neurotransmitter systems. Its primary mechanism of action involves the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors, alongside agonistic activity at 5-HT4 receptors. jscimedcentral.commedchemexpress.com This multi-target profile allows researchers to probe the physiological and pathological roles of these distinct receptor systems.
As a potent antagonist, metoclopramide is used to investigate the downstream effects of blocking D2 and 5-HT3 receptors. medchemexpress.com For instance, its ability to antagonize D2 receptors in the chemoreceptor trigger zone is a cornerstone of research into the mechanisms of nausea and vomiting. nih.govmdpi.com Similarly, its blockade of 5-HT3 receptors is instrumental in studies on visceral afferent nerve signaling and chemotherapy-induced emesis. nih.govnih.gov
Beyond its antagonistic properties, metoclopramide's agonism at 5-HT4 receptors provides a means to explore the role of this receptor in gastrointestinal motility. plos.org Research has demonstrated that this action facilitates the release of acetylcholine (B1216132) from enteric neurons, a mechanism independent of its D2 and 5-HT3 receptor antagonism. nih.govpemj.org This has been crucial in characterizing the "myenteric 5-HT-like receptor," which was later identified as the 5-HT4 receptor. pemj.orgoup.com
Furthermore, studies have utilized metoclopramide to explore the cholinergic system. It has been shown to sensitize tissues to the action of acetylcholine, an effect that can be abolished by anticholinergic drugs. nih.gov This property allows for the investigation of cholinergic modulation of gastrointestinal function. Research has also suggested that metoclopramide activates the sympathetic nervous system by mediating the central cholinergic system in humans. researchgate.net
Interactive Table 1: Receptor Binding Profile of Metoclopramide
| Receptor | Action | IC50 (nM) | Investigated System |
| Dopamine D2 | Antagonist | 483 medchemexpress.com | Nausea and vomiting, motor control pathways nih.govmdpi.com |
| Serotonin 5-HT3 | Antagonist | 308 medchemexpress.com | Chemotherapy-induced emesis, visceral pain signaling nih.govnih.gov |
| Serotonin 5-HT4 | Agonist | - | Gastrointestinal motility, acetylcholine release nih.govplos.org |
| Muscarinic M1 | Agonist | - | Cholinergic neurotransmission drugbank.com |
| Alpha-1 Adrenergic | Binds | - | Functional interaction with dopaminergic system nih.gov |
Exploration of Novel Molecular Targets and Pharmacological Pathways
Recent research has expanded the known pharmacological landscape of metoclopramide beyond its classical targets, revealing novel molecular interactions and pathways with significant therapeutic implications.
A groundbreaking discovery has identified the cell surface molecule CD93 as a novel target for metoclopramide. researchgate.neteurekalert.org In a drug library screen, metoclopramide was found to be an effective blocker of CD93 signaling. nih.govresearchgate.net This is particularly significant in the context of oncology, as CD93 has been identified as a critical regulator of self-renewal and proliferation of leukemia stem cells (LSCs) in chronic myeloid leukemia (CML). nih.govresearchgate.net Studies have shown that metoclopramide treatment reduces both murine and human LSCs in vitro and prolongs the survival of CML mice by downregulating pathways associated with stemness and proliferation in LSCs. nih.govresearchgate.net This finding positions metoclopramide as a potential agent for targeting LSCs in CML, a paradigm-shifting application for this well-established drug.
In addition to experimentally verified targets, computational studies are predicting further novel interactions. One such study, employing machine learning models on comprehensive biological activity data, has predicted a novel association between metoclopramide and the ADRA2A gene, which encodes the alpha-2A adrenergic receptor. plos.org This prediction opens up new avenues for investigating the potential role of metoclopramide in conditions linked to ADRA2A signaling. plos.org
Interactive Table 2: Novel and Predicted Molecular Targets of Metoclopramide
| Target | Finding | Research Area | Implication |
| CD93 | Blocks CD93 signaling nih.govresearchgate.net | Oncology (CML) | Inhibition of leukemia stem cell self-renewal researchgate.neteurekalert.org |
| ADRA2A | Predicted novel association plos.org | Computational Biology | Potential for repurposing in ADRA2A-related disorders plos.org |
| Serotonin Transporter | Potential inhibition of reuptake pemj.org | Neuropharmacology | Contribution to overall serotonergic effects pemj.org |
Development of Advanced Experimental Systems for Mechanistic Research
To delve deeper into the mechanistic actions of metoclopramide, researchers are moving beyond traditional two-dimensional (2D) cell cultures and employing more physiologically relevant experimental systems. These advanced models offer a more nuanced understanding of the drug's effects in a microenvironment that better mimics human tissues.
One notable example is the use of three-dimensional (3D) fibrin (B1330869) gel-based neuronal networks to study metoclopramide's effects on dopaminergic neurons. researchgate.net A study demonstrated that while a 2D dopaminergic monolayer culture failed to show a relevant in vivo pharmacological phenotype, the 3D neuronal network revealed a significant increase in calcium peak frequency and dopamine release in response to metoclopramide. researchgate.net This highlights the importance of 3D culture systems in capturing complex neuronal responses that may be missed in simpler models.
The development of organ-on-a-chip (OoC) or microphysiological systems represents another significant leap forward. frontiersin.orgmdpi.com These microfluidic devices allow for the culture of cells and tissues in a continuously perfused environment that can recreate key features of a human organ's microenvironment, such as shear stress and 3D architecture. mdpi.com While specific, detailed studies on metoclopramide using OoC are still emerging, the technology has been identified as a valuable tool for this type of research. regulations.gov For instance, "gut-on-a-chip" models are being developed to study the absorption and metabolism of orally administered drugs, which would be highly relevant for further elucidating the gastrointestinal effects of metoclopramide. mdpi.com
Emerging Methodologies in Metoclopramide Chemical Biology
The field of chemical biology offers a powerful toolkit for dissecting the molecular interactions of drugs like metoclopramide. Emerging methodologies are enabling a more precise understanding of its binding partners and mechanisms of action.
Photoaffinity labeling is a technique used to identify drug-target interactions by creating a covalent bond between a drug and its receptor upon exposure to UV light. researchgate.net While a study on the 5-HT3 receptor did not use a photoaffinity-labeled version of metoclopramide itself, it did employ metoclopramide in competitive binding assays alongside photoaffinity probes for the receptor. oup.com This demonstrates the utility of such approaches in the broader research context of metoclopramide's targets. The development of a specific photoaffinity probe for metoclopramide could be a future direction to uncover additional binding partners.
Furthermore, a wide array of advanced analytical methods are being developed and refined for the precise quantification of metoclopramide in pharmaceutical formulations and biological fluids. These include various forms of spectrophotometry, high-performance liquid chromatography (HPLC), and flow-injection chemiluminescence. researchgate.netarabjchem.orgijpcbs.comjfda-online.comnih.gov These methods are crucial for pharmacokinetic studies and for correlating drug concentrations with pharmacological effects in both preclinical and clinical research. The continuous improvement of these analytical techniques provides a solid foundation for all other areas of metoclopramide research.
Transdisciplinary Research Bridging Chemistry, Pharmacology, and Systems Biology
The complex nature of metoclopramide's actions necessitates a transdisciplinary research approach that integrates knowledge from chemistry, pharmacology, and systems biology. This holistic perspective is crucial for understanding its effects from the molecular level to the whole-organism response.
A prime example of this integration is the field of pharmacogenetics, which studies how genetic variations influence drug response. A study on gastroparesis patients treated with metoclopramide investigated single nucleotide polymorphisms (SNPs) in candidate genes related to drug transport (ABCB1), metabolism (CYP2D6), and drug targets (dopaminergic, adrenergic, and serotonergic receptors). nih.gov This type of research bridges the gap between pharmacology and systems biology, aiming to personalize medicine by predicting efficacy and adverse effects based on an individual's genetic makeup.
Another example of transdisciplinary research involves the combination of experimental pharmacology with computational chemistry. One study utilized quantum computational analysis to investigate the physicochemical characteristics of metoclopramide, providing theoretical calculations of its electronic parameters. dergipark.org.trkoyauniversity.org This approach, which combines wet-lab experiments on tissue motility with in silico molecular modeling, offers a deeper understanding of how the chemical structure of metoclopramide dictates its pharmacological activity. dergipark.org.trresearchgate.net Such integrative studies are paving the way for a more comprehensive and predictive understanding of drug action.
Q & A
Q. What are the primary mechanisms of action of metoclopramide(1+) in gastrointestinal motility regulation, and how can these be experimentally validated?
To investigate mechanisms, employ in vitro receptor binding assays (e.g., dopamine D2 and 5-HT4 receptor affinity studies) and in vivo motility models (e.g., rodent gastric emptying assays). Validate findings using knockout animal models or selective receptor antagonists to isolate pharmacological effects .
Q. What methodological considerations are critical when assessing metoclopramide(1+) safety in pregnancy or breastfeeding populations?
Use retrospective cohort studies or meta-analyses of clinical data, adhering to ethical guidelines (e.g., FINER criteria). Prioritize studies with clear exclusion criteria (e.g., ’s systematic review framework) and monitor teratogenicity via animal models (e.g., rodent developmental toxicity assays) .
Q. How should researchers design pharmacokinetic (PK) studies for metoclopramide(1+) to account for inter-individual variability?
Implement population PK modeling with stratified sampling across age, renal/hepatic function, and genetic polymorphisms (e.g., CYP2D6 metabolizer status). Use high-performance liquid chromatography (HPLC) for plasma concentration measurements and non-compartmental analysis for bioavailability calculations .
Q. What experimental models are optimal for evaluating metoclopramide(1+) efficacy in chemotherapy-induced nausea and vomiting (CINV)?
Conduct randomized controlled trials (RCTs) comparing metoclopramide with 5-HT3 antagonists (e.g., ondansetron) in CINV patients. Use validated nausea severity scales (e.g., VISUAL analogue scales) and control for confounding factors like chemotherapy emetogenicity .
Q. How can researchers ensure reproducibility in studies on metoclopramide(1+)-drug interactions?
Follow standardized protocols (e.g., FDA Guidance on Drug Interaction Studies) and report detailed methodologies, including incubation times, enzyme sources (e.g., human liver microsomes), and statistical power calculations. Use negative/positive controls to validate assay sensitivity .
Advanced Research Questions
Q. How can contradictions in metoclopramide(1+) efficacy data across clinical trials be resolved?
Perform meta-regression analyses to identify heterogeneity sources (e.g., dosage, patient demographics). Apply PRISMA guidelines for systematic reviews, excluding studies with combined prokinetic agents (per ’s criteria), and assess publication bias via funnel plots .
Q. What experimental designs are suitable for investigating long-term neurological effects of metoclopramide(1+), such as tardive dyskinesia?
Use longitudinal cohort studies with matched controls, incorporating standardized movement disorder scales (e.g., Abnormal Involuntary Movement Scale). Apply propensity score matching to adjust for confounders like age and concomitant antipsychotic use .
Q. How can pharmacodynamic (PD) models optimize metoclopramide(1+) dosing regimens for gastroparesis?
Develop mechanism-based PK/PD models integrating gastric motility biomarkers (e.g., electrogastrography). Validate models using Bayesian forecasting in patient subgroups (e.g., diabetics) and simulate dose-response curves for clinical translation .
Q. What statistical methods are appropriate for evaluating policy impacts on metoclopramide(1+) utilization patterns?
Apply interrupted time-series analysis (ITSA) with segmented regression, as demonstrated in . Control for seasonal trends and concurrent interventions (e.g., safety advisories). Report absolute changes in prescription rates with 95% confidence intervals .
Q. How can genetic determinants of metoclopramide(1+) response variability be systematically identified?
Conduct genome-wide association studies (GWAS) in large cohorts, focusing on polymorphisms in CYP2D6 and dopamine receptor genes. Use Mendelian randomization to infer causal relationships and adjust for population stratification .
Methodological Guidance
-
Data Presentation : Create tables comparing study designs (e.g., sample size, endpoints, confounders) using ’s formatting guidelines. For example:
Study Type Sample Size Primary Endpoint Key Limitations RCT 200 CINV resolution Single-center Cohort 1,500 Dyskinetic events Retrospective -
Ethical Compliance : Align protocols with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and obtain IRB approval for human/animal studies .
-
Data Management : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets, documenting metadata and analysis pipelines per ’s DMP framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
